Cas no 71294-66-1 (Methyl 8-hydroxyquinoline-4-carboxylate)

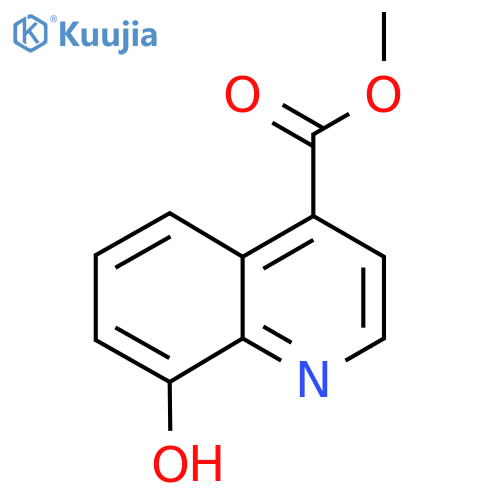

71294-66-1 structure

商品名:Methyl 8-hydroxyquinoline-4-carboxylate

CAS番号:71294-66-1

MF:C11H9NO3

メガワット:203.194062948227

MDL:MFCD18417607

CID:4716302

PubChem ID:53943739

Methyl 8-hydroxyquinoline-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 8-hydroxyquinoline-4-carboxylate

- SCHEMBL10383135

- MFCD18417607

- BS-17397

- F14215

- AKOS027337728

- SB71528

- CS-0162714

- 71294-66-1

- methyl8-hydroxyquinoline-4-carboxylate

- Methyl 8-hydroxyquinoline-4-carboxylate

-

- MDL: MFCD18417607

- インチ: 1S/C11H9NO3/c1-15-11(14)8-5-6-12-10-7(8)3-2-4-9(10)13/h2-6,13H,1H3

- InChIKey: IZPXJPFBMVCGSK-UHFFFAOYSA-N

- ほほえんだ: OC1=CC=CC2=C(C(=O)OC)C=CN=C21

計算された属性

- せいみつぶんしりょう: 203.058243149g/mol

- どういたいしつりょう: 203.058243149g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 244

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 59.4

Methyl 8-hydroxyquinoline-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM229409-1g |

Methyl 8-hydroxyquinoline-4-carboxylate |

71294-66-1 | 97% | 1g |

$412 | 2022-08-31 | |

| abcr | AB548289-250mg |

Methyl 8-hydroxyquinoline-4-carboxylate, 95%; . |

71294-66-1 | 95% | 250mg |

€297.90 | 2024-08-02 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WJ623-50mg |

Methyl 8-hydroxyquinoline-4-carboxylate |

71294-66-1 | 97% | 50mg |

419.0CNY | 2021-07-10 | |

| Alichem | A189000840-250mg |

Methyl 8-hydroxyquinoline-4-carboxylate |

71294-66-1 | 98% | 250mg |

$272.18 | 2023-09-01 | |

| eNovation Chemicals LLC | D656228-5g |

methyl 8-hydroxyquinoline-4-carboxylate |

71294-66-1 | 95% | 5g |

$1490 | 2025-02-25 | |

| eNovation Chemicals LLC | D656228-10g |

methyl 8-hydroxyquinoline-4-carboxylate |

71294-66-1 | 95% | 10g |

$2650 | 2025-02-25 | |

| eNovation Chemicals LLC | D656228-10g |

methyl 8-hydroxyquinoline-4-carboxylate |

71294-66-1 | 95% | 10g |

$2650 | 2025-02-26 | |

| abcr | AB548289-250 mg |

Methyl 8-hydroxyquinoline-4-carboxylate, 95%; . |

71294-66-1 | 95% | 250MG |

€277.50 | 2022-07-28 | |

| eNovation Chemicals LLC | D656228-10g |

methyl 8-hydroxyquinoline-4-carboxylate |

71294-66-1 | 95% | 10g |

$2650 | 2024-08-03 | |

| Chemenu | CM229409-1g |

Methyl 8-hydroxyquinoline-4-carboxylate |

71294-66-1 | 97% | 1g |

$448 | 2021-08-04 |

Methyl 8-hydroxyquinoline-4-carboxylate 関連文献

-

Cristina Berdugo,Beatriu Escuder,Juan F. Miravet Org. Biomol. Chem., 2015,13, 592-600

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

71294-66-1 (Methyl 8-hydroxyquinoline-4-carboxylate) 関連製品

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:71294-66-1)Methyl 8-hydroxyquinoline-4-carboxylate

清らかである:99%/99%

はかる:250mg/1g

価格 ($):164.0/374.0